Cas no 145913-85-5 (N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide)
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-(1,2-dihydro-5-iodo-2-oxo-4-pyrimidinyl)-
- N-(5-IODO-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE
- N-(5-Iodo-2-oxo-2,3-dihydro-4-pyrimidinyl)benzamide
- LogP
- N-(5-Iod-2-oxo-2,3-dihydropyrimidin-4-yl)benzamid
- N-benzoyl-5-iodocytosine
- N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
- KUQWAXPYFIYBBY-UHFFFAOYSA-N
- 3887AH
- NE64065
- Benzamide, N-(2,3-dihydro-5-iodo-2-oxo-4-pyrimidinyl)-
- VFA91385
- N-(2-Hydroxy-5-iodopyrimidin-4-yl)benzamide
- SB33694
- E10279
- SCHEMBL609453
- CS-M0721
- N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide
- DB-265814
- N-(5-IODO-2-OXO-1H-PYRIMIDIN-4-YL)BENZAMIDE
- MFCD18642333
- AKOS024262316
- CS-13707
- 145913-85-5
- N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
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- MDL: MFCD18642333
- Inchi: 1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
- InChI Key: KUQWAXPYFIYBBY-UHFFFAOYSA-N
- SMILES: IC1C=NC(NC=1NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 340.96574
- Monoisotopic Mass: 340.96612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.6
- XLogP3: 1
Experimental Properties
- Density: 1.9±0.1 g/cm3
- PSA: 70.56
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004852-1g |
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
145913-85-5 | 95% | 1g |
495.00 USD | 2021-06-01 | |
| Chemenu | CM166225-1g |
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
145913-85-5 | 95% | 1g |
$574 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-1g |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 1g |
3816.19CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-5g |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 5g |
15264.76CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-500mg |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 500mg |
2332.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-250mg |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 250mg |
1594.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-100mg |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 100mg |
1221.18CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0324-50mg |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide |
145913-85-5 | 96% | 50mg |
1034.61CNY | 2021-05-08 | |
| abcr | AB538120-100 mg |
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide, 95%; . |
145913-85-5 | 95% | 100MG |
€302.80 | 2023-04-14 | |
| TRC | N598548-10mg |
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
145913-85-5 | 10mg |
$ 50.00 | 2022-06-03 |
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Suppliers
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Comprehensive Overview
The compound N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 145913-85-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug discovery and organic synthesis. The presence of the iodo group at the 5-position of the pyrimidine ring introduces unique electronic and steric properties, making this compound a valuable substrate for further research and development.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly due to their ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. The benzamide moiety in this compound adds another layer of functionality, enhancing its potential as a bioactive agent. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and nucleophilic substitutions, which have been optimized to achieve high yields and purity.
One of the most promising applications of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide lies in its role as a precursor for more complex molecules. The iodine atom at the 5-position serves as an excellent leaving group, enabling further functionalization through substitution reactions. This property has been exploited in the synthesis of heterocyclic compounds with enhanced pharmacological profiles. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them attractive candidates for drug development.
In addition to its synthetic utility, this compound has been investigated for its ability to modulate cellular signaling pathways. The pyrimidine ring is known to interact with key enzymes involved in cell proliferation and apoptosis, suggesting that this compound could be a valuable tool in studying these processes. Furthermore, its structural similarity to certain nucleotides has led researchers to explore its potential as an inhibitor of DNA polymerases or other nucleotide-binding proteins.
From a synthetic standpoint, the preparation of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves a series of well-established organic reactions. The starting material is typically derived from amines or amides, which are subjected to cyclization reactions under specific conditions to form the pyrimidine core. The introduction of the iodo group is achieved through iodination techniques that ensure high regioselectivity and yield. The final step involves amide bond formation between the pyrimidine derivative and benzoyl chloride or its equivalent.
The stability and reactivity of this compound have been thoroughly investigated under various conditions. It has been found that the compound is stable under neutral conditions but undergoes rapid transformations in the presence of strong acids or bases. These findings are crucial for designing reaction protocols that maximize yield while minimizing side reactions.
Looking ahead, the versatility of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide suggests that it will continue to play a significant role in chemical research. Its ability to serve as both a building block and a bioactive agent positions it at the forefront of modern organic synthesis and pharmacology.
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